n-Hydroxy-2-phenoxybenzamide
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Overview
Description
n-Hydroxy-2-phenoxybenzamide is an organic compound with the molecular formula C13H11NO3 It is a derivative of benzamide, characterized by the presence of a hydroxy group (-OH) and a phenoxy group (-OPh) attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Hydroxy-2-phenoxybenzamide typically involves the condensation of 2-phenoxybenzoic acid with hydroxylamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation of the hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
n-Hydroxy-2-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides
Scientific Research Applications
n-Hydroxy-2-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of n-Hydroxy-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity. These interactions can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxybenzamine: An alpha-adrenergic antagonist used to treat hypertension.
Benzamide: A simpler amide derivative of benzoic acid with various pharmacological properties.
Hydroxylamine: A precursor in the synthesis of hydroxamic acids and other derivatives
Uniqueness
n-Hydroxy-2-phenoxybenzamide is unique due to the presence of both hydroxy and phenoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
65765-03-9 |
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Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-hydroxy-2-phenoxybenzamide |
InChI |
InChI=1S/C13H11NO3/c15-13(14-16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9,16H,(H,14,15) |
InChI Key |
BAVHJZLGCYAXHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NO |
Origin of Product |
United States |
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